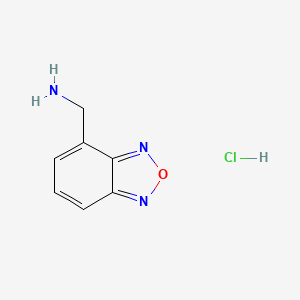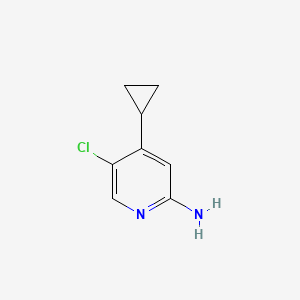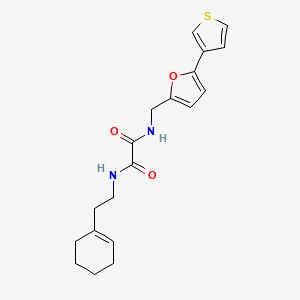![molecular formula C12H20N2O B2660098 1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone CAS No. 1825629-84-2](/img/structure/B2660098.png)
1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone, commonly known as MPA, is a synthetic compound that belongs to the class of research chemicals. It is a potent and selective agonist of the androgen receptor and is used for scientific research purposes. MPA has been the subject of numerous studies due to its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Mechanism of Action
MPA works by binding to the androgen receptor and activating it, which leads to an increase in protein synthesis and muscle growth. It also has anabolic effects on bone tissue and can increase bone density. MPA has been shown to have a higher binding affinity for the androgen receptor than testosterone, which makes it a potent and selective agonist of this receptor.
Biochemical and Physiological Effects
MPA has been shown to have a variety of biochemical and physiological effects. It can increase muscle mass and strength, improve bone density, and enhance athletic performance. MPA has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
MPA has several advantages for use in lab experiments. It is a potent and selective agonist of the androgen receptor, which makes it a useful tool for studying the effects of androgens on various biological processes. MPA is also relatively stable and easy to synthesize, which makes it a cost-effective compound for research purposes. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing and administration to avoid toxicity.
Future Directions
There are several potential future directions for research on MPA. One area of interest is the development of selective androgen receptor modulators (SARMs) based on the structure of MPA. These compounds could have potential applications in the treatment of a variety of diseases, including muscle wasting, osteoporosis, and hypogonadism. Another area of interest is the development of new synthetic routes for MPA that could improve its efficiency and reduce its cost. Finally, further research is needed to fully understand the biochemical and physiological effects of MPA and its potential applications in medicine and pharmacology.
Synthesis Methods
MPA can be synthesized through a multi-step process that involves the reaction of 4-methylpiperidine with propargyl bromide, followed by the reaction of the resulting compound with methylamine. The final product is obtained through purification and crystallization techniques.
Scientific Research Applications
MPA has been widely used in scientific research due to its androgenic properties. It has been studied for its potential applications in the treatment of various medical conditions, including osteoporosis, muscle wasting, and hypogonadism. MPA has also been used in the development of selective androgen receptor modulators (SARMs), which are compounds that selectively target the androgen receptor and have the potential to treat a variety of diseases.
properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-4-7-13(3)10-12(15)14-8-5-11(2)6-9-14/h1,11H,5-10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUBNZFVBGZSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(C)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(3,4-dimethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2660024.png)

![4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2660027.png)

![1-[(Tert-butoxy)carbonyl]-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B2660031.png)
![N6-(2,5-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2660033.png)
![2-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2660034.png)
![1-[4-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-1,3-thiazole-5-carbonyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one](/img/structure/B2660035.png)
![N-cyclopropyl-6-(4-{[(3,4-dimethylphenyl)sulfonyl]amino}phenoxy)nicotinamide](/img/structure/B2660036.png)
